N-(2-Methylpentan-3-yl)thietan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpentan-3-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-methylpentan-3-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylpentan-3-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietan-3-amine derivatives.
Scientific Research Applications
N-(2-Methylpentan-3-yl)thietan-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Methylpentan-3-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to affect adrenergic and GABA-ergic neurotransmission, as well as the serotoninergic system . It exhibits stimulatory action on adrenergic pathways and inhibitory action on GABA-ergic pathways, leading to its potential use in the treatment of neurological disorders .
Comparison with Similar Compounds
Thietan-3-amine hydrochloride: Similar in structure but differs in its hydrochloride salt form.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another compound with a similar amine structure but with a pyridine ring instead of a thietane ring.
Uniqueness: N-(2-Methylpentan-3-yl)thietan-3-amine is unique due to its specific thietane ring structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-4-9(7(2)3)10-8-5-11-6-8/h7-10H,4-6H2,1-3H3 |
InChI Key |
VCDGCWOEPSLMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CSC1 |
Origin of Product |
United States |
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